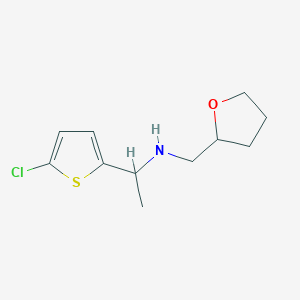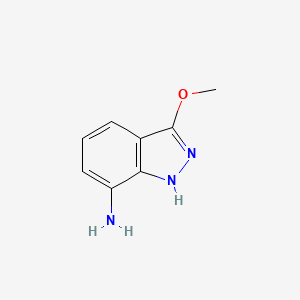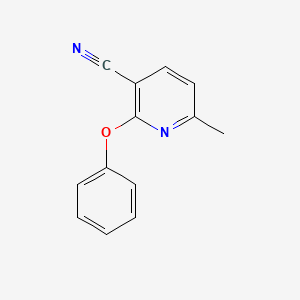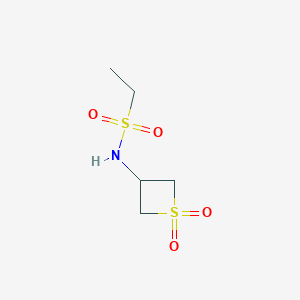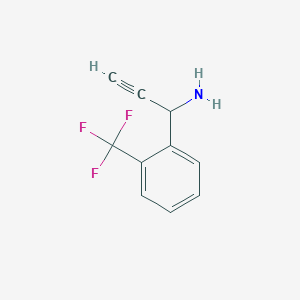![molecular formula C7H5FN2O B13011042 5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one](/img/structure/B13011042.png)
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyridazine ring fused with a pyrrole ring and a fluorine atom at the 5-position, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a fluorinated pyrrole derivative with a suitable hydrazine or hydrazone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch reactions in large reactors. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Catalysts and solvents used in industrial settings are chosen to enhance reaction rates and facilitate product isolation.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 5-position can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyrrolo[2,1-f][1,2,4]triazines: These compounds share a similar pyrrole ring system but differ in the fused heterocyclic ring.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature a fused pyridine ring but differ in the position and type of fusion.
Uniqueness
5-Fluoropyrrolo[1,2-b]pyridazin-4(1H)-one is unique due to its specific ring fusion and the presence of a fluorine atom, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
5-fluoro-1H-pyrrolo[1,2-b]pyridazin-4-one |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-4-10-7(5)6(11)1-3-9-10/h1-4,9H |
InChI Key |
BPZAHMKVOGXPOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNN2C=CC(=C2C1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


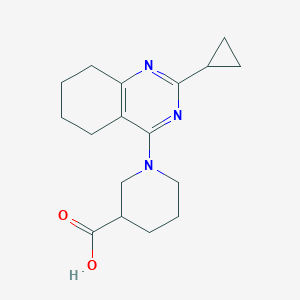
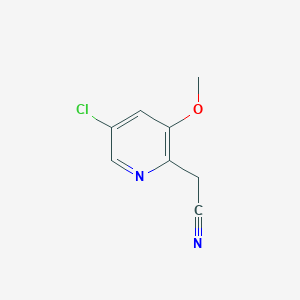
![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010988.png)

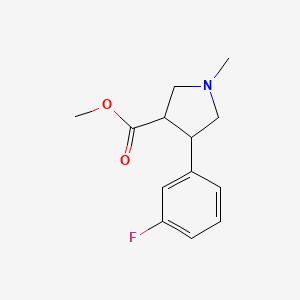
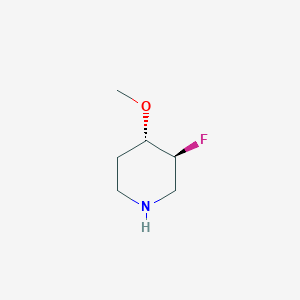
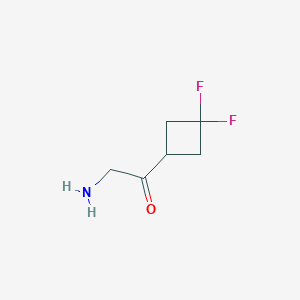
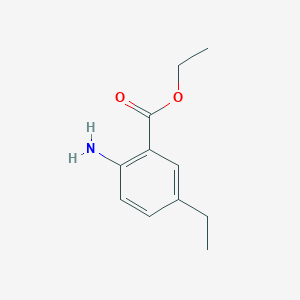
![(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine](/img/structure/B13011020.png)
